2,5-dideoxy-2,5-imino-D-altritol 2,5-dideoxy-2,5-imino-D-altritol
Brand Name: Vulcanchem
CAS No.: 172823-15-3
VCID: VC21078795
InChI: InChI=1S/C6H13NO4/c8-1-3-5(10)6(11)4(2-9)7-3/h3-11H,1-2H2/t3-,4-,5-,6+/m1/s1
SMILES: C(C1C(C(C(N1)CO)O)O)O
Molecular Formula: C6H13NO4
Molecular Weight: 163.17 g/mol

2,5-dideoxy-2,5-imino-D-altritol

CAS No.: 172823-15-3

Cat. No.: VC21078795

Molecular Formula: C6H13NO4

Molecular Weight: 163.17 g/mol

* For research use only. Not for human or veterinary use.

2,5-dideoxy-2,5-imino-D-altritol - 172823-15-3

Specification

CAS No. 172823-15-3
Molecular Formula C6H13NO4
Molecular Weight 163.17 g/mol
IUPAC Name (2R,3S,4R,5R)-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol
Standard InChI InChI=1S/C6H13NO4/c8-1-3-5(10)6(11)4(2-9)7-3/h3-11H,1-2H2/t3-,4-,5-,6+/m1/s1
Standard InChI Key PFYHYHZGDNWFIF-KAZBKCHUSA-N
Isomeric SMILES C([C@@H]1[C@H]([C@H]([C@H](N1)CO)O)O)O
SMILES C(C1C(C(C(N1)CO)O)O)O
Canonical SMILES C(C1C(C(C(N1)CO)O)O)O

Introduction

Chemical Properties and Structure

2,5-Dideoxy-2,5-imino-D-altritol belongs to the iminosugar class of compounds, which are carbohydrate analogs where the ring oxygen is replaced by a nitrogen atom. This structural modification significantly alters their biological properties compared to conventional sugars.

Basic Chemical Information

PropertyValue
Chemical FormulaC₆H₁₃NO₄
Molecular Weight163.17 g/mol
CAS Number172823-15-3
IUPAC Name(2R,3S,4R,5R)-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol
Chemical StructureFive-membered pyrrolidine ring with hydroxyl and hydroxymethyl substituents

The compound features a five-membered pyrrolidine ring with specific stereochemistry at four stereocenters and two hydroxymethyl groups positioned at C-2 and C-5. The stereochemistry plays a crucial role in its biological activity, particularly its ability to inhibit specific enzymes.

Structural Characteristics

Unlike traditional sugars, 2,5-dideoxy-2,5-imino-D-altritol contains a nitrogen atom in its ring structure, classifying it as an iminocyclitol. This structural feature allows the compound to mimic the transition states of enzymatic reactions involving carbohydrates, which accounts for its ability to inhibit glycosidases . The specific arrangement of hydroxyl groups and hydroxymethyl substituents determines its selectivity for different enzymes, with particular effectiveness against α-galactosidase A.

Natural Occurrence and Discovery

Isolation from Natural Sources

2,5-Dideoxy-2,5-imino-D-altritol has been identified as a natural product in plant sources. Chromatographic separation of extract from the roots of Adenophora triphylla resulted in the isolation of this compound, alongside other novel iminosugars . The isolation of these compounds from natural sources provides valuable insights into their native biological functions and potential ecological roles.

Discovery Timeline

The identification of 2,5-dideoxy-2,5-imino-D-altritol as a distinct compound represents an important milestone in iminosugar research. Its characterization has contributed significantly to understanding the structure-activity relationships of iminosugars and their potential applications in treating various diseases. The compound's isolation from Adenophora triphylla roots was reported in scientific literature in 2010, establishing it as a relatively recent addition to the known repertoire of naturally occurring iminosugars .

Synthesis Methods

Chemical Synthesis Approaches

The synthesis of 2,5-dideoxy-2,5-imino-D-altritol has been achieved through several routes, with recent advances focusing on improving efficiency and yield. One notable approach involves a seven-step synthesis from D-tagatose, which has been described as the shortest and most efficient synthesis to date .

Key Synthetic Steps

The synthesis pathway typically involves these critical steps:

  • Diastereoselective reductive amination

  • Carbamate annulation mediated by iodine (I₂)

Alternative Synthetic Pathways

An alternative approach to synthesizing 2,5-dideoxy-2,5-imino-D-altritol involves utilizing ketopyranoses as starting materials. This method employs a regioselective Appel reaction to prepare valuable building blocks suitable for pyrrolidine iminosugar synthesis. This approach has been successfully demonstrated using D-psicose and D-tagatose as starting materials .

Biological Activity and Pharmacological Properties

Enzyme Inhibition Profile

2,5-Dideoxy-2,5-imino-D-altritol demonstrates significant inhibitory activity against glycosidases, with particular specificity for α-galactosidase A. Detailed biochemical studies reveal that it functions as a powerful competitive inhibitor of human lysosomal α-galactosidase A with a Ki value of 0.5 μM . This high-affinity binding to the enzyme makes it particularly valuable for potential therapeutic applications.

Mechanism of Action

The compound exerts its effects through competitive inhibition of target enzymes. By mimicking the structure of natural substrates and the transition states of enzymatic reactions, 2,5-dideoxy-2,5-imino-D-altritol can bind to the active site of glycosidases, preventing their interaction with their natural substrates. Specifically, for α-galactosidase A, this inhibition occurs with high specificity and affinity.

Pharmacological Chaperone Activity

Beyond simple enzyme inhibition, 2,5-dideoxy-2,5-imino-D-altritol has demonstrated remarkable ability to function as a pharmacological chaperone. Experimental data shows that it improves the thermostability of α-galactosidase A in vitro and substantially increases intracellular enzyme activity. In Fabry R301Q lymphoblasts, treatment with this compound increased α-galactosidase A activity by 9.6-fold after just three days of incubation . This chaperone effect enables mutant enzymes to escape the endoplasmic reticulum quality control system, thereby accelerating their transport and maturation.

Treatment ApproachMechanismAdvantagesLimitations
Enzyme Replacement TherapyDirect replacement of deficient enzymeDirectly addresses enzyme deficiencyExpensive, requires regular infusions, immune reactions
Gene TherapyGenetic correction of underlying mutationPotential for permanent cureExperimental, delivery challenges
2,5-Dideoxy-2,5-imino-D-altritolPharmacological chaperoneOral administration possible, enhances residual enzyme activityEffective only for certain mutations, requires residual enzyme activity

The pharmacological chaperone approach offered by 2,5-dideoxy-2,5-imino-D-altritol provides several advantages over traditional enzyme replacement therapy, particularly the potential for oral administration and enhanced stabilization of the patient's own mutant enzyme.

Clinical Development Status

While 2,5-dideoxy-2,5-imino-D-altritol shows significant promise in preclinical studies, detailed information about its current status in clinical development pipelines remains limited in the available literature. Further research and clinical trials would be necessary to establish its safety and efficacy profiles in human patients.

Comparison with Related Iminosugars

Structural and Functional Comparisons

2,5-Dideoxy-2,5-imino-D-altritol bears structural similarities to other important iminosugars, though with distinct stereochemical configurations that influence its biological activity.

IminosugarStructural DifferencesPrimary Target EnzymesTherapeutic Focus
2,5-Dideoxy-2,5-imino-D-altritolD-altro configurationα-galactosidase AFabry disease
2,5-Dideoxy-2,5-imino-D-mannitolD-manno configurationVarious glycosidasesBroader applications
2,5-Dideoxy-2,5-imino-D-glucitolD-gluco configurationVarious glycosidasesMultiple potential applications
1-DeoxynojirimycinSix-membered ring structureα-glucosidasesDiabetes, viral infections

The stereochemical differences between these compounds significantly affect their binding specificity and potency toward different glycosidase enzymes.

Structure-Activity Relationships

The specific stereochemistry of hydroxyl groups in 2,5-dideoxy-2,5-imino-D-altritol, particularly the D-altro configuration, contributes to its selective inhibition of α-galactosidase A. This structure-activity relationship has been crucial in understanding how minor modifications in stereochemistry can dramatically alter enzyme selectivity and potency. Such insights continue to guide rational design efforts for developing more effective pharmacological chaperones.

Current Research and Future Directions

Ongoing Research Areas

Current research on 2,5-dideoxy-2,5-imino-D-altritol encompasses several important areas:

  • Development of more efficient synthetic routes to increase yield and reduce costs

  • Investigation of chemical modifications to enhance pharmacokinetic properties

  • Evaluation of effectiveness against different mutant forms of α-galactosidase A

  • Assessment of long-term safety and efficacy in preclinical models

These research directions aim to address existing challenges and expand the potential therapeutic applications of this promising compound.

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